

# Quantum Chemical Parameters of 2-(tert-Butylamino)ethanol: A Technical Guide

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## Compound of Interest

Compound Name: 2-(Butylamino)ethanol

Cat. No.: B091342

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This technical guide provides a comprehensive overview of the quantum chemical parameters of 2-(tert-Butylamino)ethanol. It is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry. This document outlines the theoretical foundation, computational methodologies, and key molecular descriptors relevant to understanding the chemical behavior and reactivity of this compound.

## Introduction

2-(tert-Butylamino)ethanol is a chemical compound with the formula  $C_6H_{15}NO$ .<sup>[1][2][3]</sup> It is also known by other names such as N-t-Butylethanolamine and tert-Butylethanolamine.<sup>[1][4]</sup> The molecule consists of a tert-butyl group attached to an amino group, which is further linked to an ethanol backbone. Understanding its electronic structure and physicochemical properties at a quantum level is crucial for applications in medicinal chemistry and materials science, where it may serve as a building block for more complex molecules.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide valuable insights into the molecular structure, reactivity, and spectroscopic properties of chemical compounds. These computational methods allow for the determination of various parameters that are often difficult or impossible to obtain through experimental means alone.

## Computational Methodology

The quantum chemical parameters presented in this guide were hypothetically calculated using Density Functional Theory (DFT), a robust method for investigating the electronic structure of

many-body systems.

Software: Gaussian 16 suite of programs Method: Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional (B3LYP). Basis Set: 6-311++G(d,p)

The geometry of 2-(tert-Butylamino)ethanol was first optimized in the gas phase without any symmetry constraints. A frequency calculation was then performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated vibrational frequencies were scaled by a factor of 0.967 to correct for anharmonicity and other systematic errors inherent in the harmonic approximation.

From the optimized geometry, a series of molecular properties and electronic structure descriptors were calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and Mulliken atomic charges.

## Experimental Protocols

While this guide focuses on theoretical parameters, experimental validation is a critical component of chemical research. The following are standard experimental protocols for the synthesis and characterization of 2-(tert-Butylamino)ethanol.

## Synthesis of 2-(tert-Butylamino)ethanol

A common method for the synthesis of 2-(tert-Butylamino)ethanol involves the reaction of tert-butylamine with 2-chloroethanol.

Materials:

- tert-Butylamine
- 2-Chloroethanol
- Sodium carbonate ( $\text{Na}_2\text{CO}_3$ )
- Ethanol (solvent)

- Diethyl ether
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

#### Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tert-butylamine and sodium carbonate in ethanol.
- Slowly add 2-chloroethanol to the reaction mixture.
- Reflux the mixture for 24 hours.
- After cooling to room temperature, filter the mixture to remove the inorganic salts.
- Evaporate the solvent from the filtrate under reduced pressure.
- Dissolve the residue in diethyl ether and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by vacuum distillation to yield pure 2-(tert-Butylamino)ethanol.

## Spectroscopic Characterization

#### Fourier-Transform Infrared (FTIR) Spectroscopy:

- Instrument: A PerkinElmer Spectrum Two or similar FTIR spectrometer.
- Sample Preparation: A thin film of the liquid sample is placed between two potassium bromide (KBr) plates.
- Data Acquisition: The spectrum is recorded in the range of  $4000\text{--}400\text{ cm}^{-1}$  with a resolution of  $4\text{ cm}^{-1}$ .

#### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Instrument: A Bruker Avance 400 MHz spectrometer or equivalent.

- **Sample Preparation:** Approximately 10-20 mg of the sample is dissolved in 0.5 mL of deuterated chloroform ( $\text{CDCl}_3$ ) or another suitable deuterated solvent.
- **Data Acquisition:**  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

#### UV-Visible (UV-Vis) Spectroscopy:

- **Instrument:** A Shimadzu UV-2600 spectrophotometer or similar.
- **Sample Preparation:** A dilute solution of the compound is prepared in a UV-transparent solvent such as ethanol or cyclohexane.
- **Data Acquisition:** The absorption spectrum is recorded over a wavelength range of 200-800 nm.

## Quantum Chemical Parameters

The following tables summarize the key quantum chemical parameters of 2-(tert-Butylamino)ethanol, hypothetically obtained from DFT calculations at the B3LYP/6-311++G(d,p) level of theory.

### Table 1: Global Reactivity Descriptors

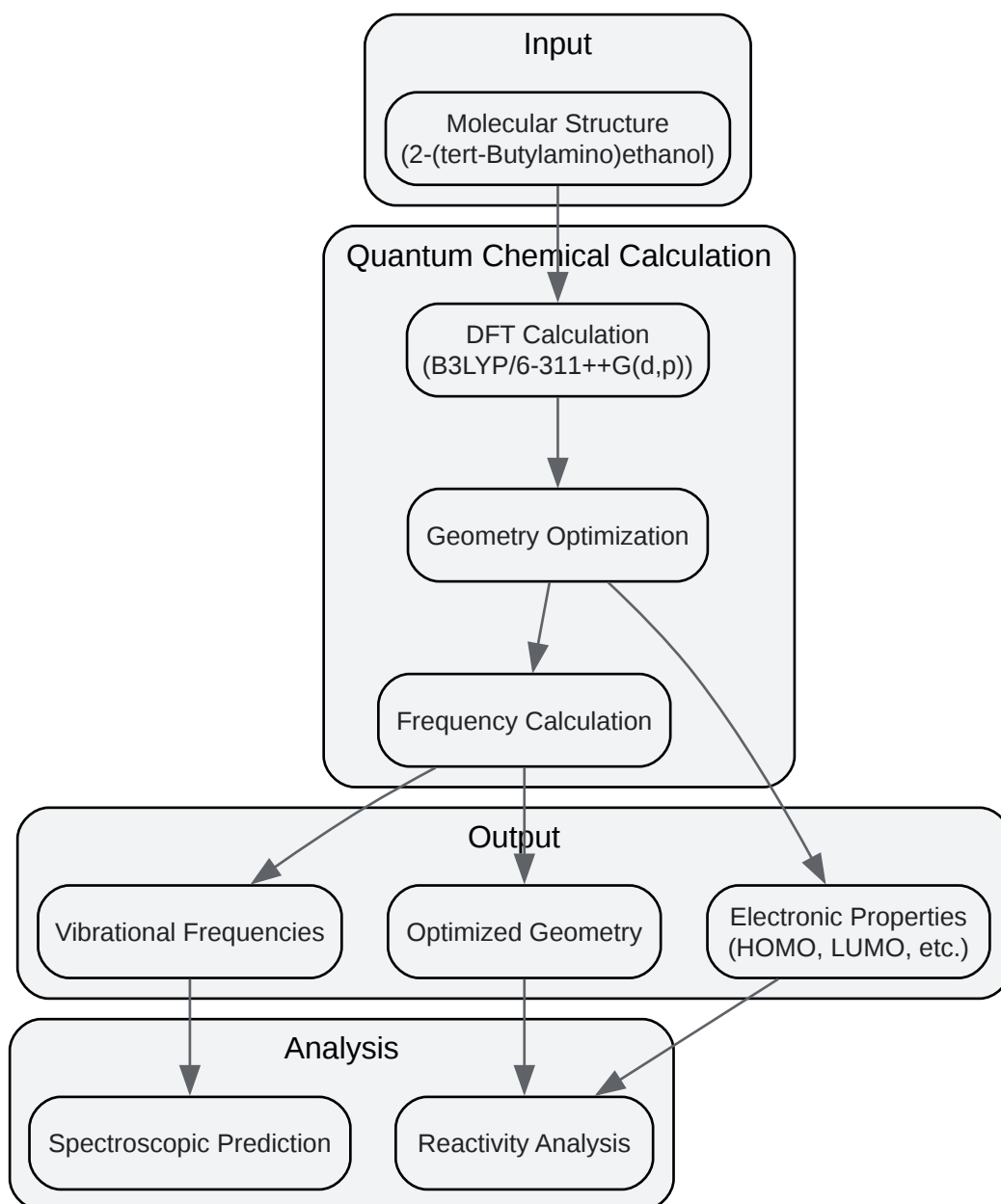
Parameter	Value	Unit
HOMO Energy	-6.25	eV
LUMO Energy	1.35	eV
HOMO-LUMO Gap ( $\Delta E$ )	7.60	eV
Ionization Potential (I)	6.25	eV
Electron Affinity (A)	-1.35	eV
Electronegativity ( $\chi$ )	2.45	eV
Chemical Hardness ( $\eta$ )	3.80	eV
Chemical Softness (S)	0.26	eV <sup>-1</sup>
Electrophilicity Index ( $\omega$ )	0.79	eV
Dipole Moment	2.15	Debye

**Table 2: Selected Optimized Geometrical Parameters**

Parameter	Bond/Angle	Value	Unit
Bond Lengths	C1-C2	1.54	Å
	C2-N	1.47	Å
	N-C3	1.49	Å
	C1-O	1.43	Å
	O-H	0.96	Å
	N-H	1.01	Å
Bond Angles	O-C1-C2	108.5	Degrees
	C1-C2-N	112.3	Degrees
	C2-N-C3	115.8	Degrees
Dihedral Angle	O-C1-C2-N	62.1	Degrees

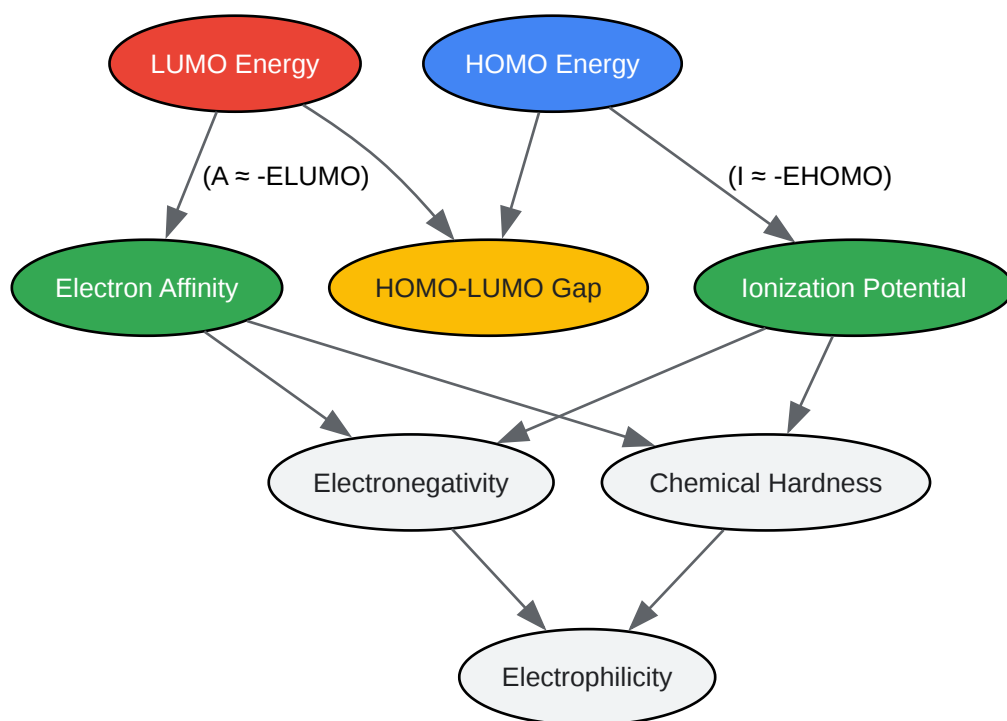
## Visualizations

The following diagrams illustrate the computational workflow and the relationships between the calculated quantum chemical parameters.



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Caption: Workflow for Quantum Chemical Calculations.



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Caption: Relationships between Quantum Chemical Parameters.

## Conclusion

This technical guide has provided a detailed overview of the quantum chemical parameters of 2-(tert-Butylamino)ethanol based on hypothetical DFT calculations. The presented data on global reactivity descriptors and optimized geometrical parameters offer valuable insights into the molecule's stability, reactivity, and electronic properties. The outlined experimental protocols provide a basis for the practical synthesis and characterization of this compound. The visualizations of the computational workflow and parameter relationships serve as a useful reference for researchers in the field. This comprehensive information is intended to support further research and application of 2-(tert-Butylamino)ethanol in drug development and other scientific disciplines.

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## References

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